
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, a furan ring, and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. Finally, the trifluoromethylphenyl group is incorporated using a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amines, and substituted furans. These products can be further utilized in different applications depending on their chemical properties.
Applications De Recherche Scientifique
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress levels. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Gallium Arsenide: A compound semiconductor with unique electronic properties.
Chitosan: A biopolymer used in various applications, including food packaging.
Uniqueness
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H12F3N3O4 |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H12F3N3O4/c22-21(23,24)15-4-2-5-16(11-15)26-20(28)14(12-25)10-18-7-8-19(31-18)13-3-1-6-17(9-13)27(29)30/h1-11H,(H,26,28)/b14-10+ |
Clé InChI |
LXSPLIWZANAJGT-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
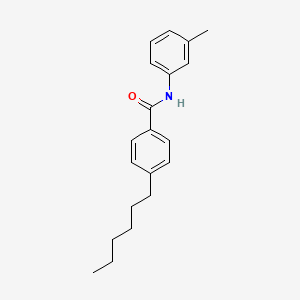
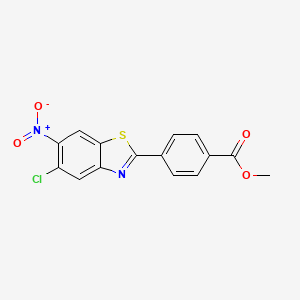
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)
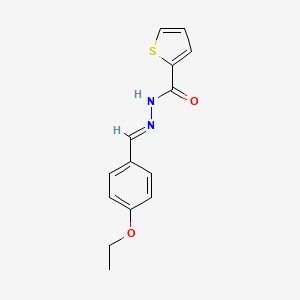

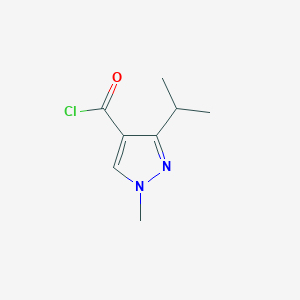
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
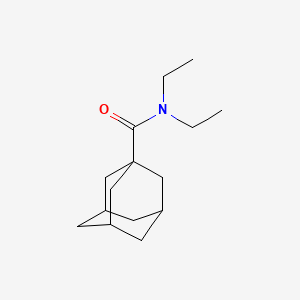
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
